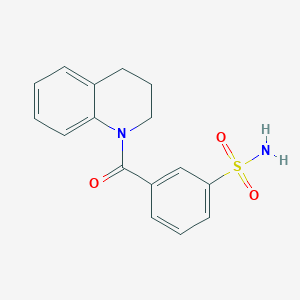

![molecular formula C16H15N3 B5570349 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spirocyclic compounds are a unique class of chemicals where two rings are joined by a single shared atom. The compound likely involves a spiro linkage between a cyclopentane ring and an isoquinoline derivative, featuring a malononitrile moiety. Such structures are of interest in organic chemistry for their potential in pharmaceuticals and materials science due to their complex molecular architecture and functional diversity.

Synthesis Analysis

The synthesis of spirocyclic compounds typically involves strategies such as 1,3-dipolar cycloadditions, condensation reactions, and cyclizations that allow for the precise construction of the spiro linkage. For instance, Kisel et al. (2002) explored the synthesis of tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines, showcasing methodologies relevant to the construction of spiro compounds from bromomethylphenyl precursors through cycloalkylation and subsequent condensation with amines (Kisel, Kostyrko, & Kovtunenko, 2002).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro linkage, which significantly impacts their chemical reactivity and physical properties. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods are employed to elucidate their detailed molecular architecture. For example, Shi et al. (2010) reported on the crystal structure of a spirocyclic compound, providing insight into its conformation and molecular geometry (Shi, Yang, Tang, Wang, & Li, 2010).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, reflecting their rich chemical reactivity. They can undergo transformations such as cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. The work of Liu et al. (2019) on the diastereoselective synthesis of spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines via cascade double [3 + 2] cycloadditions exemplifies the complex reactions these structures can undergo (Liu, Sun, Zhang, & Yan, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Spirocyclic Systems Synthesis : Research by Kisel et al. (2002) highlights the synthesis of derivatives of heterospiro systems, leading to previously undescribed condensed spirocyclic systems. This includes the formation of spiro[5H-isoquino[2,3-a]quinazoline-7,1'-cyclopentane] and spiro[4H-thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-6,1'-cyclopentane], demonstrating the versatility of spirocyclic compounds in creating novel chemical entities with potentially unique properties (Kisel, Kostyrko, & Kovtunenko, 2002).

1,3-Dipolar Cycloaddition : Stegmann, Uebelhart, and Heimgartner (1983) reported the synthesis of spiro 3-Oxazolines through 1,3-dipolar cycloaddition, showcasing the chemical reactivity and potential for generating diverse spirocyclic structures. This work further emphasizes the synthetic utility of spirocyclic compounds in constructing complex molecular architectures (Stegmann, Uebelhart, & Heimgartner, 1983).

Tandem Double Cycloaddition : Shi, Sun, and Yan (2017) developed a method involving tandem double [3 + 2] cycloaddition reactions, leading to the synthesis of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. This process highlights the complexity achievable in spirocyclic compounds synthesis and the potential for creating biologically active molecules (Shi, Sun, & Yan, 2017).

Eigenschaften

IUPAC Name |

2-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)15-14-6-2-1-5-12(14)9-16(19-15)7-3-4-8-16/h1-2,5-6,19H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXBOPLUVQMAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenepropanedinitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

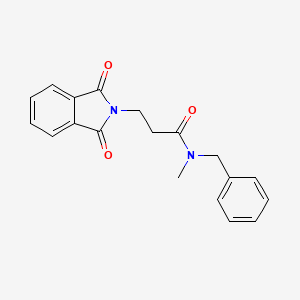

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

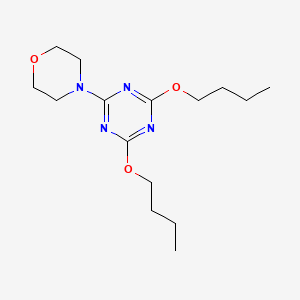

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)